molecular formula C25H21ClN4O3 B14998476 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14998476
M. Wt: 460.9 g/mol
InChI Key: HPFWNHLIXRWAMY-UHFFFAOYSA-N
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Description

7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a piperazine ring substituted with a chlorophenyl group and a quinazoline core

Preparation Methods

The synthesis of 7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method involves the reaction of diethanolamine with m-chloroaniline . Another approach includes the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . These intermediates are then subjected to further reactions to form the final quinazoline derivative.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

7-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, the piperazine ring can interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The quinazoline core may also play a role in inhibiting specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and piperazine-based molecules. Some examples are:

Properties

Molecular Formula

C25H21ClN4O3

Molecular Weight

460.9 g/mol

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-phenyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H21ClN4O3/c26-18-5-4-8-20(16-18)28-11-13-29(14-12-28)23(31)17-9-10-21-22(15-17)27-25(33)30(24(21)32)19-6-2-1-3-7-19/h1-10,15-16H,11-14H2,(H,27,33)

InChI Key

HPFWNHLIXRWAMY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=CC=C5

Origin of Product

United States

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